molecular formula C8H6ClIO3S B14843093 3-Acetyl-5-iodobenzenesulfonyl chloride

3-Acetyl-5-iodobenzenesulfonyl chloride

Cat. No.: B14843093
M. Wt: 344.55 g/mol
InChI Key: FLTKUWVVPQGGDZ-UHFFFAOYSA-N
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Description

3-Acetyl-5-iodobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of an acetyl group, an iodine atom, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-iodobenzenesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a benzene ring that already contains acetyl and iodine substituents. One common method involves the reaction of 3-acetyl-5-iodobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

3-Acetyl-5-iodobenzenesulfonic acid+SOCl23-Acetyl-5-iodobenzenesulfonyl chloride+SO2+HCl\text{3-Acetyl-5-iodobenzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Acetyl-5-iodobenzenesulfonic acid+SOCl2​→3-Acetyl-5-iodobenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of sulfonyl chlorides often involves the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). These reagents are used to convert sulfonic acids or their salts into the corresponding sulfonyl chlorides. The reaction conditions typically involve heating the reactants to facilitate the chlorination process .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-iodobenzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Electrophilic Substitution: The acetyl and iodine groups on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group under mild conditions to form sulfonamides or sulfonate esters.

    Electrophilic Substitution: Reactions such as nitration can be carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts.

    Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction of the iodine atom.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Deiodinated Compounds: Formed from the reduction of the iodine atom.

Scientific Research Applications

3-Acetyl-5-iodobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-iodobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The acetyl and iodine groups can also participate in further chemical transformations, adding to the versatility of the compound .

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride (CH₃COCl): A simpler acyl chloride used in acetylation reactions.

    Benzenesulfonyl Chloride (C₆H₅SO₂Cl): A sulfonyl chloride without additional substituents on the benzene ring.

    Iodobenzene (C₆H₅I): A benzene ring with an iodine substituent but lacking the sulfonyl chloride group.

Uniqueness

3-Acetyl-5-iodobenzenesulfonyl chloride is unique due to the combination of its functional groups. The presence of both an acetyl group and an iodine atom on the benzene ring, along with the sulfonyl chloride group, provides a unique reactivity profile that can be exploited in various chemical reactions. This makes it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C8H6ClIO3S

Molecular Weight

344.55 g/mol

IUPAC Name

3-acetyl-5-iodobenzenesulfonyl chloride

InChI

InChI=1S/C8H6ClIO3S/c1-5(11)6-2-7(10)4-8(3-6)14(9,12)13/h2-4H,1H3

InChI Key

FLTKUWVVPQGGDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl

Origin of Product

United States

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